4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of a thian-2-yl group attached to the triazine ring, which imparts unique chemical and biological properties. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Nucleophiles like amines, thiols; solvents such as ethanol or methanol; temperatures around 50°C to 100°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to altered cellular pathways and biological effects .
Comparison with Similar Compounds
- 4-Amino-6-(phenyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(methyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(ethyl)-2,5-dihydro-1,3,5-triazin-2-one
Comparison: Compared to its analogs, 4-Amino-6-(thian-2-YL)-2,5-dihydro-1,3,5-triazin-2-one exhibits unique properties due to the presence of the thian-2-yl group. This group enhances its chemical reactivity and biological activity, making it more effective in certain applications. For instance, the thian-2-yl group can improve the compound’s solubility and binding affinity to target proteins, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H12N4OS |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-amino-6-(thian-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4OS/c9-7-10-6(11-8(13)12-7)5-3-1-2-4-14-5/h5H,1-4H2,(H3,9,10,11,12,13) |
InChI Key |
ZNUQBYPORONGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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